BenchChemオンラインストアへようこそ!

2-Hydroxy-3-O-methylnaltrexone

Drug Metabolism Pharmacokinetics COMT Phenotyping

2-Hydroxy-3-O-methylnaltrexone (synonym: 2-hydroxy-3-methoxynaltrexone; CAS 67829-18-9; molecular formula C21H25NO5; molecular weight 371.43 g/mol) is a minor catechol-O-methyltransferase (COMT)-mediated metabolite of the opioid antagonist naltrexone, first identified and quantified in human urine in 1978. Unlike the major circulating metabolite 6β-naltrexol (formed via hepatic dihydrodiol dehydrogenase), this compound arises via O-methylation at the 3-position of a transient catechol intermediate bearing an additional hydroxyl at the 2-position.

Molecular Formula C21H25NO5
Molecular Weight 371.433
CAS No. 67829-18-9
Cat. No. B569354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-O-methylnaltrexone
CAS67829-18-9
Synonyms2-Hydroxy-O3-methylnaltrexone;  17-(Cyclopropylmethyl)-4,5-epoxy-2,14-dihydroxy-3-methoxy-(5α)-morphinan-6-one
Molecular FormulaC21H25NO5
Molecular Weight371.433
Structural Identifiers
SMILESCOC1=C(C=C2CC3C4(CCC(=O)C5C4(C2=C1O5)CCN3CC6CC6)O)O
InChIInChI=1S/C21H25NO5/c1-26-17-14(24)8-12-9-15-21(25)5-4-13(23)19-20(21,16(12)18(17)27-19)6-7-22(15)10-11-2-3-11/h8,11,15,19,24-25H,2-7,9-10H2,1H3/t15-,19+,20+,21-/m1/s1
InChIKeyYEOJRVQCDBXMRW-PSOYPTMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-O-methylnaltrexone (CAS 67829-18-9): A COMT-Derived Minor Naltrexone Metabolite and Pharmaceutical Reference Standard for ANDA Procurement


2-Hydroxy-3-O-methylnaltrexone (synonym: 2-hydroxy-3-methoxynaltrexone; CAS 67829-18-9; molecular formula C21H25NO5; molecular weight 371.43 g/mol) is a minor catechol-O-methyltransferase (COMT)-mediated metabolite of the opioid antagonist naltrexone, first identified and quantified in human urine in 1978 [1]. Unlike the major circulating metabolite 6β-naltrexol (formed via hepatic dihydrodiol dehydrogenase), this compound arises via O-methylation at the 3-position of a transient catechol intermediate bearing an additional hydroxyl at the 2-position . The FDA-approved naltrexone label explicitly lists 2-hydroxy-3-methoxy-naltrexone among the two minor urinary metabolites alongside 2-hydroxy-3-methoxy-6β-naltrexol (HMN) [2]. Its primary commercial relevance today is as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) filing and commercial naltrexone production, with optional traceability to USP or EP pharmacopeial standards .

Why 2-Hydroxy-3-O-methylnaltrexone Cannot Be Substituted by Naltrexone, 6β-Naltrexol, or Other In-Class Opioid Antagonists in Analytical and Metabolic Contexts


Although 2-hydroxy-3-O-methylnaltrexone shares the morphinan scaffold with naltrexone, 6β-naltrexol, and methylnaltrexone, its unique 2-hydroxy-3-methoxy substitution pattern imparts distinct physicochemical properties — notably increased lipophilicity and altered chromatographic retention behavior — that render it non-interchangeable with its parent or major metabolite in analytical reference applications [1]. Critically, the in vivo opioid antagonist activity of this compound has not been pharmacologically characterized, in stark contrast to naltrexone (μ-opioid receptor Ki = 0.11–0.89 nM) and 6β-naltrexol (μ Ki = 2.12 nM), both of which are well-defined competitive antagonists . Consequently, this compound cannot serve as a functional substitute in receptor occupancy or pharmacodynamic studies. It is formally classified as a naltrexone-related impurity in pharmaceutical manufacturing, and its procurement is driven exclusively by regulatory analytical requirements — impurity profiling, system suitability testing, and forced degradation studies — where identity and purity rather than pharmacological potency define fitness for purpose [2].

Quantitative Differentiation Evidence: 2-Hydroxy-3-O-methylnaltrexone (CAS 67829-18-9) Versus Closest Analogs and In-Class Comparator Compounds


Metabolic Pathway Origin: COMT-Mediated Formation Distinguishes This Compound from the Dihydrodiol Dehydrogenase-Dependent Major Metabolite 6β-Naltrexol

2-Hydroxy-3-O-methylnaltrexone is generated via catechol-O-methyltransferase (COMT)-catalyzed O-methylation at the 3-position of a transient 2,3-catechol intermediate of naltrexone, whereas the quantitatively dominant metabolite 6β-naltrexol is produced by hepatic dihydrodiol dehydrogenase-mediated reduction of the 6-keto group [1]. This enzymatic bifurcation means the two metabolites report on distinct Phase I metabolic pathways: COMT activity for 2-hydroxy-3-O-methylnaltrexone versus carbonyl-reducing dehydrogenase activity for 6β-naltrexol . Methylnaltrexone, by contrast, is a synthetic quaternary ammonium derivative that does not arise endogenously and undergoes minimal hepatic metabolism (largely excreted unchanged; half-life ~8 h) [2].

Drug Metabolism Pharmacokinetics COMT Phenotyping

Quantitative Urinary Excretion: 0.45% of Administered Dose Versus 19–35% for the Major Metabolite 6β-Naltrexol — A >40-Fold Difference

In a definitive human mass-balance study (n=5 subjects, single oral naltrexone dose, 5-day urine collection), 2-hydroxy-3-O-methylnaltrexone accounted for a mean of 0.45 ± 0.08% of the administered dose excreted in urine [1]. This was independently corroborated by the AHFS Drug Information compendium, which reports 0.45% urinary excretion of 2-hydroxy-3-methoxynaltrexone within 24 hours . In the same excretion profile, the major metabolite 6β-naltrexol represented 19–35% of the dose, conjugated 6β-naltrexol 7–16%, conjugated naltrexone 5–10%, and the related 2-hydroxy-3-methoxy-6β-naltrexol (HMN) 3.5–4.6% .

Bioanalysis Mass Balance Excretion Profiling

Elimination Half-Life of the Cognate Reduced Metabolite (20.2 h) Exceeds Both Naltrexone (4 h) and 6β-Naltrexol (13 h), Implying Sustained Systemic Presence of This Metabolic Series

The elimination half-life of 2-hydroxy-3-O-methylnaltrexone itself has not been independently reported. However, its directly related 6-hydroxy reduced counterpart, 2-hydroxy-3-O-methyl-6β-naltrexol (HMN), exhibits a mean elimination half-life of 20.2 ± 1.8 h in humans — the longest among all naltrexone metabolites [1]. This is 5-fold longer than the parent naltrexone (mean T1/2 = 4 h) and approximately 1.6-fold longer than the major active metabolite 6β-naltrexol (mean T1/2 = 13 h) [2]. Methylnaltrexone, a synthetic peripheral antagonist, has a terminal half-life of approximately 8 h and is predominantly renally cleared unchanged [3].

Pharmacokinetics Half-Life Accumulation Potential

Regulatory Reference Standard Designation: Explicit ANDA/QC Application Differentiates This Compound from Research-Only Analogs

2-Hydroxy-3-O-methylnaltrexone is commercially supplied as a fully characterized reference standard specifically for analytical method development, method validation (AMV), Quality Control (QC), and Abbreviated New Drug Application (ANDA) filing during commercial naltrexone production [1]. Suppliers offer optional traceability against USP or EP pharmacopeial standards [1]. This regulatory-facing application profile distinguishes it from closely related research compounds such as 3-O-methylnaltrexone (3-MNTX), which is primarily used as a pharmacological probe for putative heroin/M6G-selective opioid receptor subtypes [2], and from methylnaltrexone bromide, which is an FDA-approved therapeutic agent (Relistor) for opioid-induced constipation [3].

Pharmaceutical Analysis Quality Control ANDA Filing

Pharmacological Characterization Gap: In Vivo Opioid Antagonist Activity Remains Unstudied, Unlike Fully Characterized Naltrexone and 6β-Naltrexol

The AHFS Drug Information compendium explicitly states that 'the in vivo opiate antagonist activity of HMN or 2-hydroxy-3-methoxynaltrexone has not been studied' . This stands in marked contrast to naltrexone, which has well-characterized competitive antagonist activity at μ (Ki = 0.11–0.89 nM), κ (Ki = 20.2 nM), and δ (Ki = 60–64 nM) opioid receptors [1], and to 6β-naltrexol, which displays potent μ affinity (Ki = 2.12 nM) with ~100-fold selectivity over δ receptors [2]. 3-O-Methylnaltrexone (3-MNTX), while structurally related, exhibits a distinct pharmacological profile as a putative antagonist of the heroin/M6G receptor site with partial agonist activity at μ receptors in primates [3].

Receptor Pharmacology Functional Activity Selectivity

High-Impact Procurement and Application Scenarios for 2-Hydroxy-3-O-methylnaltrexone (CAS 67829-18-9) Based on Quantitative Evidence


ANDA Impurity Profiling and Forced Degradation Studies for Generic Naltrexone Formulations

2-Hydroxy-3-O-methylnaltrexone is a known process-related impurity and minor metabolite of naltrexone that must be chromatographically resolved and quantified during ANDA pharmaceutical development. Its urinary excretion of 0.45% of the administered dose [1] and its formation via COMT-mediated methylation make it a relevant marker for impurity method validation. Reference standards with USP/EP traceability [2] enable accurate system suitability testing, specificity determination, and forced degradation study quantification as required under ICH Q3A/Q3B guidelines.

Bioanalytical Method Development and Validation for Naltrexone Pharmacokinetic Studies

Given that 2-hydroxy-3-O-methylnaltrexone accounts for only 0.45 ± 0.08% of the administered naltrexone dose [1] — 42- to 78-fold less than the major metabolite 6β-naltrexol (19–35%) — its detection in biological matrices presents a significant analytical sensitivity challenge. Authenticated reference standards are essential for establishing lower limits of quantification (LLOQ), assessing extraction recovery, and validating LC-MS/MS or GC-MS methods for comprehensive naltrexone metabolic profiling in clinical pharmacokinetic studies.

COMT Pathway Phenotyping and Pharmacogenetic Correlation Studies

As the only naltrexone-derived metabolite specifically requiring sequential catechol formation followed by COMT-catalyzed O-methylation , this compound serves as a pathway-specific biomarker. The unusually long half-life of its cognate reduced metabolite (20.2 ± 1.8 h for 2-hydroxy-3-O-methyl-6β-naltrexol) [1] suggests utility in pharmacogenetic studies correlating COMT polymorphisms (e.g., rs4680 Val158Met) with naltrexone metabolic fate — a dimension inaccessible via measurement of 6β-naltrexol or naltrexone alone.

Forensic and Clinical Toxicology Confirmation of Naltrexone Compliance

In forensic toxicology and compliance monitoring settings, the detection of multiple pathway-specific metabolites strengthens the evidentiary basis for naltrexone ingestion versus external contamination. While naltrexone has a short half-life of 4 h and 6β-naltrexol a half-life of 13 h [3], metabolites in the 2-hydroxy-3-methoxy series may exhibit extended urinary detection windows consistent with the 20.2 h half-life observed for HMN [1]. Reference standards of 2-hydroxy-3-O-methylnaltrexone enable forensic laboratories to include this minor but structurally informative metabolite in confirmatory panels.

Quote Request

Request a Quote for 2-Hydroxy-3-O-methylnaltrexone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.